Cas no 147029-25-2 (3-(Diethylamino)-2-methylpropanoic acid)

3-(Diethylamino)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 3-(diethylamino)-2-methyl-
- 3-(diethylamino)-2-methylpropanoic acid
- 3-(Diethylamino)-2-methylpropanoic acid
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- MDL: MFCD01364312
3-(Diethylamino)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB416433-5 g |
3-(Diethylamino)-2-methylpropanoic acid |
147029-25-2 | 5g |
€907.00 | 2023-02-14 | ||
abcr | AB416433-500 mg |
3-(Diethylamino)-2-methylpropanoic acid |
147029-25-2 | 500MG |
€254.60 | 2023-02-14 | ||
abcr | AB416433-1 g |
3-(Diethylamino)-2-methylpropanoic acid |
147029-25-2 | 1g |
€322.50 | 2023-02-14 | ||
Enamine | EN300-6507245-0.25g |
3-(diethylamino)-2-methylpropanoic acid |
147029-25-2 | 95.0% | 0.25g |
$381.0 | 2025-03-14 | |
Enamine | EN300-6507245-0.5g |
3-(diethylamino)-2-methylpropanoic acid |
147029-25-2 | 95.0% | 0.5g |
$397.0 | 2025-03-14 | |
Enamine | EN300-6507245-1.0g |
3-(diethylamino)-2-methylpropanoic acid |
147029-25-2 | 95.0% | 1.0g |
$414.0 | 2025-03-14 | |
Enamine | EN300-6507245-0.05g |
3-(diethylamino)-2-methylpropanoic acid |
147029-25-2 | 95.0% | 0.05g |
$348.0 | 2025-03-14 | |
Enamine | EN300-6507245-5.0g |
3-(diethylamino)-2-methylpropanoic acid |
147029-25-2 | 95.0% | 5.0g |
$1199.0 | 2025-03-14 | |
abcr | AB416433-1g |
3-(Diethylamino)-2-methylpropanoic acid; . |
147029-25-2 | 1g |
€317.00 | 2024-04-19 | ||
Enamine | EN300-6507245-0.1g |
3-(diethylamino)-2-methylpropanoic acid |
147029-25-2 | 95.0% | 0.1g |
$364.0 | 2025-03-14 |
3-(Diethylamino)-2-methylpropanoic acid Related Literature
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Additional information on 3-(Diethylamino)-2-methylpropanoic acid
Professional Introduction to 3-(Diethylamino)-2-methylpropanoic Acid (CAS No. 147029-25-2)
3-(Diethylamino)-2-methylpropanoic acid, with the chemical formula C7H15O2N, is a compound that has garnered significant attention in the field of pharmaceutical research and development due to its versatile structural properties and potential biological activities. This compound, identified by its CAS number CAS No. 147029-25-2, is a derivative of propanoic acid featuring an amine substituent at the third carbon position and a methyl group at the second carbon position. The presence of these functional groups imparts unique chemical and pharmacological characteristics, making it a valuable scaffold for designing novel therapeutic agents.
The structural framework of 3-(Diethylamino)-2-methylpropanoic acid consists of a hydrocarbon chain with polar functional groups, which can influence its solubility, reactivity, and interaction with biological targets. The diethylamino group (-N(C2H5)2) is known for its ability to enhance lipophilicity and improve membrane permeability, which is a critical factor in drug design for achieving optimal bioavailability. Additionally, the carboxylic acid group (-COOH) provides a site for further chemical modifications, such as esterification or amidation, allowing for the synthesis of more complex derivatives with tailored properties.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the diethylamino moiety. This group has been extensively studied for its role in modulating various biological pathways, including neurotransmitter systems and inflammatory responses. For instance, derivatives of this class have shown promise in preclinical studies as potential candidates for treating neurological disorders and chronic inflammatory conditions. The methyl group in 3-(Diethylamino)-2-methylpropanoic acid further contributes to its structural diversity, enabling interactions with different binding pockets in target proteins.
One of the most compelling aspects of 3-(Diethylamino)-2-methylpropanoic acid is its potential as a building block for drug discovery. Researchers have leveraged its structural features to develop novel molecules with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For example, studies have demonstrated that incorporating this scaffold into small molecule inhibitors can lead to compounds with high selectivity and low toxicity. The ability to modify both the amine and carboxylic acid functionalities allows for fine-tuning of physicochemical properties, such as pKa and solubility, which are crucial for optimizing drug delivery systems.
The synthesis of 3-(Diethylamino)-2-methylpropanoic acid typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include alkylation of an amine intermediate followed by carboxylation at the desired position. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste and improving yield. These advancements are particularly important in pharmaceutical manufacturing, where cost-effectiveness and environmental impact are critical considerations.
The biological activity of 3-(Diethylamino)-2-methylpropanoic acid has been investigated in various cellular and animal models. Preliminary findings suggest that it may exhibit effects on enzyme inhibition and receptor binding, although further studies are needed to fully elucidate its mechanism of action. Researchers are particularly interested in exploring its potential as an intermediate in the development of drugs targeting central nervous system disorders. The amine group's interaction with neurotransmitter receptors could lead to novel treatments for conditions such as depression, anxiety, and cognitive impairment.
In addition to its pharmacological applications, 3-(Diethylamino)-2-methylpropanoic acid has shown promise in material science research. Its unique structural features make it a suitable candidate for developing functional polymers and coatings with enhanced mechanical properties. The carboxylic acid group can participate in esterification reactions, creating polymers with desirable thermal stability and biodegradability. Such materials have potential applications in biomedical devices, tissue engineering scaffolds, and environmentally friendly packaging solutions.
The future direction of research on CAS No. 147029-25-2, or more accurately referred to as 3-(Diethylamino)-2-methylpropanoic acid , lies in expanding its applications across multiple disciplines. Collaborative efforts between chemists, biologists, and engineers will be essential in unlocking its full potential. As computational methods improve, virtual screening techniques can be employed to identify new derivatives with enhanced properties before experimental synthesis begins. This interdisciplinary approach will accelerate the discovery process and lead to more innovative solutions.
In conclusion, 3-(Diethylamino)-2-methylpropanoic acid (CAS No.147029-25-2 ) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features offer opportunities for designing novel therapeutic agents with improved efficacy and safety profiles. Continued research into this compound will undoubtedly contribute to advancements across multiple scientific fields, highlighting its importance as a versatile chemical entity.
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